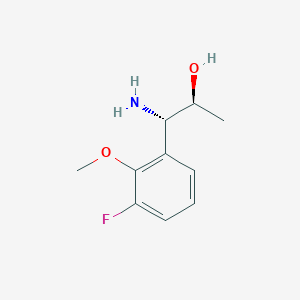

(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol

Description

(1S,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol is a chiral β-amino alcohol characterized by a 3-fluoro-2-methoxyphenyl substituent at the C1 position and a hydroxyl group at C2. Its stereochemistry (1S,2S) is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m0/s1 |

InChI Key |

XXJWLDYIGQOURH-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C(=CC=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol typically involves the construction of the chiral amino alcohol framework by reductive amination or related asymmetric synthesis routes starting from fluoro- and methoxy-substituted aromatic precursors. Key steps include:

Starting Materials: Commercially available fluoro-substituted aromatic aldehydes or ketones, such as 3-fluoro-2-methoxybenzaldehyde, serve as the aromatic core. Chiral amines or chiral auxiliaries, such as (S)-(-)-1-phenylethylamine, are used to introduce stereochemistry.

Reductive Amination: The aldehyde or ketone undergoes reductive amination with the chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This step forms the chiral amino alcohol intermediate with controlled stereochemistry.

Purification: The crude product is purified by chromatographic techniques such as silica gel column chromatography to isolate the pure compound.

This approach allows control over the stereochemistry, yielding the (1S,2S) isomer selectively.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | 3-fluoro-2-methoxybenzaldehyde + (S)-(-)-1-phenylethylamine | Formation of imine intermediate under mild conditions |

| 2. | Sodium triacetoxyborohydride, acetic acid, solvent (e.g., dichloromethane) | Reductive amination to form chiral amine intermediate |

| 3. | Acid-base workup and extraction | Isolation of crude amino alcohol |

| 4. | Silica gel chromatography (e.g., methylene chloride/methanol 9:1) | Purification to obtain (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |

Alternative Synthetic Approaches

Hydroxylation of Fluoro-substituted Aromatic Precursors: Hydroxylation reactions on fluoro-substituted aromatic compounds can introduce the propan-2-ol moiety. This can be combined with amination steps to yield the target compound.

Use of Borane Complexes: In some protocols, borane-tetrahydrofuran complexes are used for reduction steps following cyanide addition or imine formation to achieve the amino alcohol.

Chiral Pool Synthesis: Utilizing chiral building blocks from natural sources or chiral auxiliaries to induce stereochemistry can be an alternative route.

Industrial Scale Considerations

Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are optimized to maximize yield and enantiomeric purity.

Continuous Flow Synthesis: Advanced industrial methods may employ continuous flow reactors to enhance reaction control, safety, and scalability.

Automated Purification: High-throughput chromatographic techniques and crystallization methods are used for efficient purification.

Research Findings and Reaction Analysis

Reaction Conditions and Yields

Research data indicate that reductive amination using sodium triacetoxyborohydride in dichloromethane at room temperature typically provides good yields (50-70%) of the desired chiral amino alcohol with high stereoselectivity. The purification step often yields the product as an oil or crystalline solid with >95% enantiomeric excess.

Chemical Reactivity

The compound can undergo oxidation to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction reactions are feasible with lithium aluminum hydride or sodium borohydride to modify the amino alcohol moiety.

Aromatic substitution reactions allow further functionalization on the fluoro- or methoxy-substituted ring.

Representative Data Table

| Property / Parameter | Details |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| Key Reagents | 3-fluoro-2-methoxybenzaldehyde, (S)-(-)-1-phenylethylamine, sodium triacetoxyborohydride |

| Solvents | Dichloromethane, methanol, tetrahydrofuran |

| Typical Yield | 50-70% (after purification) |

| Purification | Silica gel chromatography (methylene chloride/methanol 9:1) |

| Reaction Temperature | Room temperature (20-25 °C) |

| Reaction Time | Overnight (12-18 hours) |

| Enantiomeric Excess | >95% (controlled by chiral amine used) |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Functional Insights

- Stereochemical Sensitivity : The (1S,2S) configuration in the target compound distinguishes it from (1R,2S) or (1S,2R) analogues, which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .

- Substituent Effects :

- Synthetic Methods: Asymmetric reductions (e.g., using Ru catalysts) and nucleophilic substitutions are common for generating β-amino alcohol scaffolds .

Biological Activity

(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol, with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol, is a chiral compound characterized by its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. The compound's stereochemistry and substituent positioning contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The compound has two chiral centers, denoted as (1S,2S), which influence its interaction with biological targets. The presence of both fluoro and methoxy groups enhances its chemical properties, increasing lipophilicity and binding affinity to specific receptors or enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| Chiral Centers | 2 |

| Functional Groups | Amino, Fluoro, Methoxy |

Biological Activity

Research indicates that (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol exhibits significant biological activity through its interactions with various metabolic pathways. Its structural features suggest potential roles as an enzyme inhibitor or activator.

The compound's mechanism of action involves modulating the activity of specific molecular targets such as:

- Enzymes : Potential inhibition or activation of enzymes involved in metabolic processes.

- Receptors : Interaction with receptors that may influence signaling pathways.

These interactions can lead to alterations in biochemical pathways that are crucial for various physiological functions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol. Key findings include:

- Enzyme Interaction Studies : Research has shown that compounds with similar structures can modulate enzyme activities significantly. For instance, studies on fluoro-substituted phenols revealed their potential as inhibitors of certain metabolic enzymes, suggesting that (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol may exhibit comparable effects .

- Pharmacological Applications : The unique combination of functional groups in this compound enhances its utility in drug development. Preliminary studies indicate its potential application in treating conditions influenced by metabolic dysregulation .

- In Silico Studies : Computational approaches have been employed to predict the binding affinity and interaction profiles of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol with various biological targets. These studies provide insights into its potential therapeutic applications .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol | Different methoxy position | Varies in enzyme inhibition profile |

| (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol | Chlorine substituent | Variation in reactivity and bioactivity |

| (1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-ol | Hydroxy group instead of methoxy | Affects solubility and interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.